molecular formula C17H15ClFN3O4 B13932788 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide CAS No. 258864-19-6

4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide

Cat. No.: B13932788
CAS No.: 258864-19-6
M. Wt: 379.8 g/mol
InChI Key: XDVSJKTWKUFEEW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is a complex organic compound with significant applications in various scientific fields It is characterized by the presence of chloro, nitro, fluoro, and morpholine functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide typically involves multiple steps. One common method starts with the nucleophilic substitution of 3,4-difluoronitrobenzene with morpholine in the presence of cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 50°C for 2 hours. This reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine. The nitro group of this intermediate is then reduced using iron powder and calcium chloride in ethanol at 50°C for 1 hour .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as iron powder and calcium chloride in ethanol are used.

    Substitution: Nucleophiles like morpholine and cesium carbonate in THF are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the benzamide core.

Scientific Research Applications

4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-nitrobenzoic acid
  • 4-Fluoro-3-nitrobenzenesulfonyl chloride
  • 4-(2-fluoro-4-nitrophenyl)morpholine

Uniqueness

4-Chloro-3-nitro-n-(3-fluoro-5-morpholinophenyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

258864-19-6

Molecular Formula

C17H15ClFN3O4

Molecular Weight

379.8 g/mol

IUPAC Name

4-chloro-N-(3-fluoro-5-morpholin-4-ylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C17H15ClFN3O4/c18-15-2-1-11(7-16(15)22(24)25)17(23)20-13-8-12(19)9-14(10-13)21-3-5-26-6-4-21/h1-2,7-10H,3-6H2,(H,20,23)

InChI Key

XDVSJKTWKUFEEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F

Origin of Product

United States

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